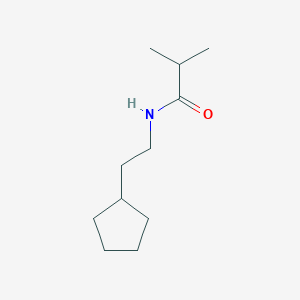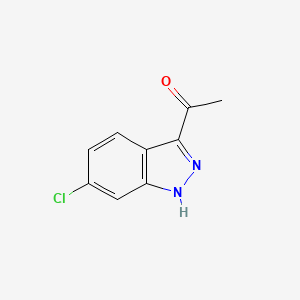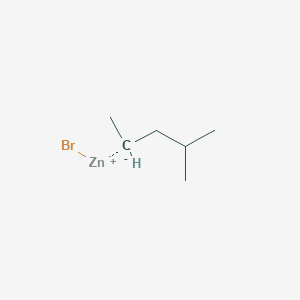
4-Methyl-2-pentylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-pentylZinc bromide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique reactivity and applications. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and an organic moiety, specifically a 4-methyl-2-pentyl group. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentylZinc bromide typically involves the reaction of 4-methyl-2-pentyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-Methyl-2-pentyl bromide+Zn→4-Methyl-2-pentylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize photochemical reactors and in situ generation of bromine to facilitate the bromination step, followed by the reaction with zinc metal .
化学反応の分析
Types of Reactions
4-Methyl-2-pentylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are frequently used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new alkyl or aryl compound formed by the coupling of the 4-methyl-2-pentyl group with another organic moiety .
科学的研究の応用
4-Methyl-2-pentylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism by which 4-Methyl-2-pentylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition, transmetallation, and reductive elimination steps in catalytic cycles. The zinc atom acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new bonds .
類似化合物との比較
Similar Compounds
4-Methyl-2-pyridylzinc bromide: Similar in structure but contains a pyridyl group instead of a pentyl group.
4-Methyl-2-benzylzinc bromide: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
4-Methyl-2-pentylZinc bromide is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations where other organozinc compounds may not be as effective .
特性
分子式 |
C6H13BrZn |
|---|---|
分子量 |
230.5 g/mol |
IUPAC名 |
bromozinc(1+);2-methylpentane |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
OFWZNEOWYWLQPP-UHFFFAOYSA-M |
正規SMILES |
C[CH-]CC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


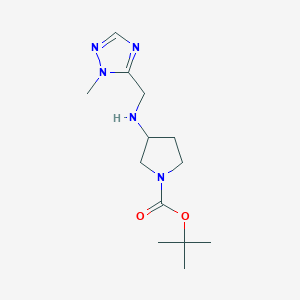

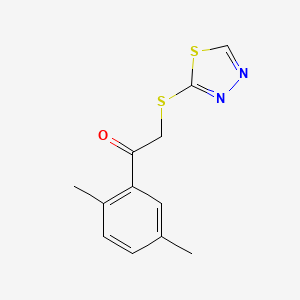
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
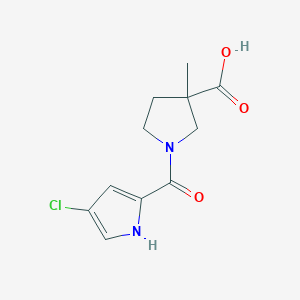
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
